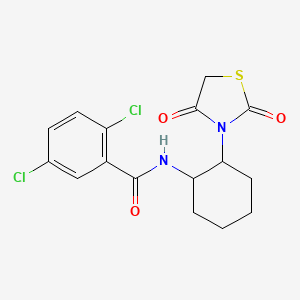
2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide” is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28. It contains a thiazolidine-2,4-dione ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes . The initial acid can be obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The reaction between substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides the desired product .Applications De Recherche Scientifique
Antidiabetic Potential A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including compounds similar to 2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide, identified potential antihyperglycemic agents. These compounds were part of a search for new diabetes mellitus treatments, demonstrating the potential of such chemicals in managing blood sugar levels (Nomura et al., 1999).
Antitumor Activity Benzothiazole derivatives, related to the chemical structure , were synthesized and evaluated for their antitumor properties. One specific derivative showed significant inhibitory effects on tumor growth in vivo, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).
Antimicrobial Effects New thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety, structurally similar to the chemical of interest, were synthesized and showed promising antimicrobial activities. This highlights the utility of such compounds in developing new antibiotics or antimicrobial agents (Gouda et al., 2010).
Antibiotic and Antibacterial Drugs Synthesis A study involving the synthesis of new antibiotic and antibacterial drugs utilized compounds with a similar thiazolidine-2,4-dione structure. These synthesized compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential in combating microbial infections (Ahmed, 2007).
Antibacterial and Antifungal Activities Innovative derivatives, including 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide, were synthesized and showed significant in-vitro antibacterial activity against various pathogenic microorganisms. This research supports the exploration of thiazolidine derivatives for pharmaceutical applications in treating infections (Idrees et al., 2019).
Mécanisme D'action
Target of Action
Dotinurad primarily targets a protein known as URAT1 . URAT1, or Urate Transporter 1, is a key player in the reabsorption of uric acid in the kidneys .
Mode of Action
Dotinurad acts as a selective inhibitor of URAT1 . It binds to URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid through urine .
Biochemical Pathways
The primary pathway affected by Dotinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Dotinurad disrupts this pathway, leading to increased uric acid excretion .
Result of Action
The primary molecular effect of Dotinurad’s action is the reduction of uric acid levels in the blood . This can help manage conditions like gout or hyperuricemia, where high uric acid levels are problematic .
Action Environment
This means that the compound can be effective in a variety of physiological environments .
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZJSBLKRXSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
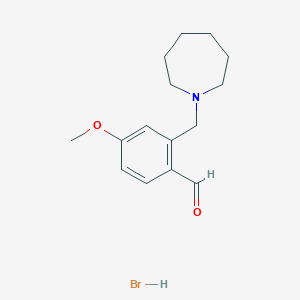
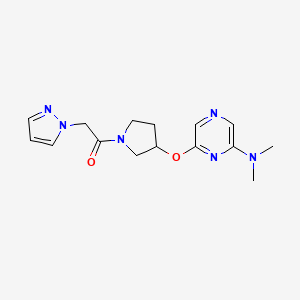
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)


![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)
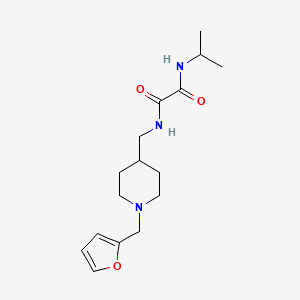

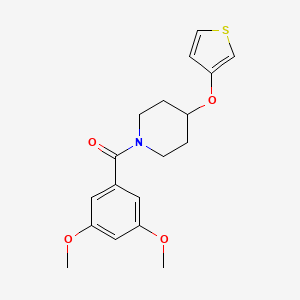
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)